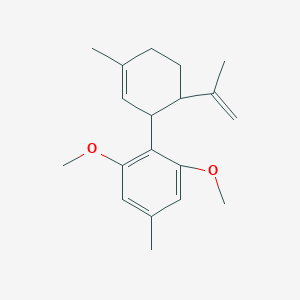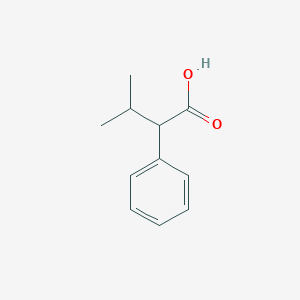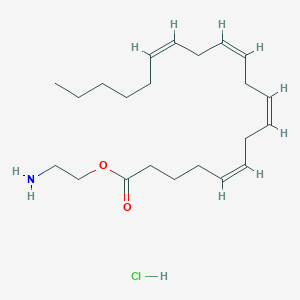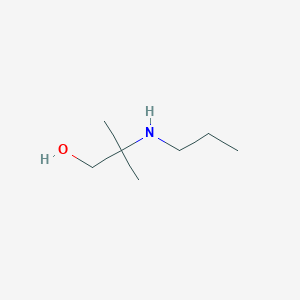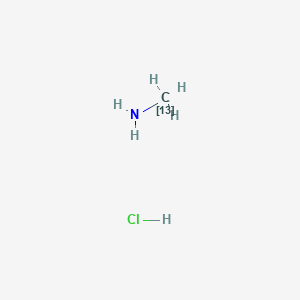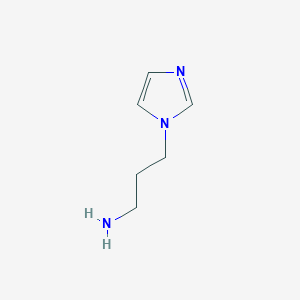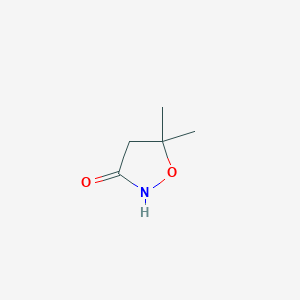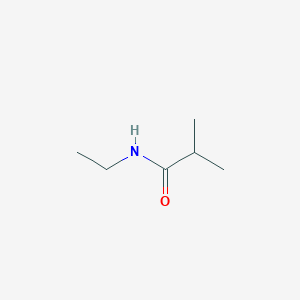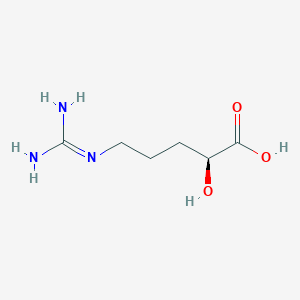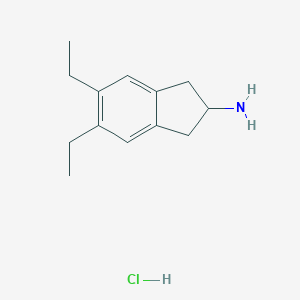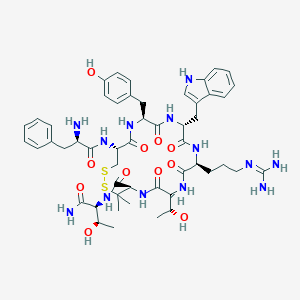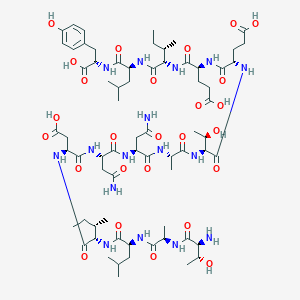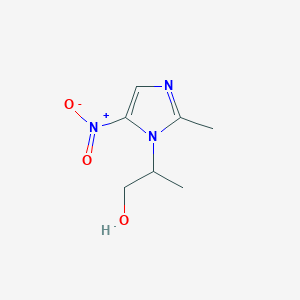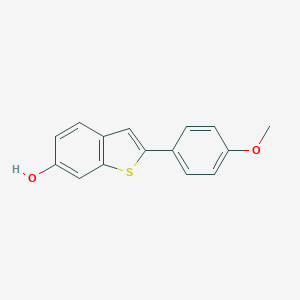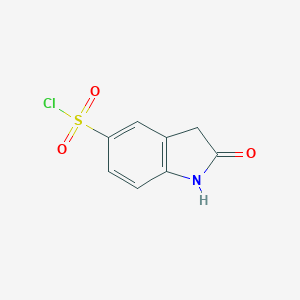
2-Oxoindoline-5-sulfonyl chloride
Vue d'ensemble
Description
2-Oxoindoline-5-sulfonyl chloride is a unique chemical compound with the empirical formula C8H6ClNO3S and a molecular weight of 231.66 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 2-Oxoindoline-5-sulfonyl chloride is ClS(=O)(=O)c1ccc2NC(=O)Cc2c1 . The InChI is 1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) .Chemical Reactions Analysis
2-Oxo-5-indolinesulfonyl Chloride is a reactant used in the preparation of bis-indole-substituted pyridines and piperazinediones derivatives with potential antitumor activity .Applications De Recherche Scientifique
Solid-Phase Organic Synthesis
- Polymer-supported sulfonyl chloride, such as 2-Oxoindoline-5-sulfonyl chloride, is utilized in the solid-phase synthesis of heterocyclic compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones. This method is significant in preparing compounds with antibacterial activity and is crucial in drug development due to its efficiency in generating large numbers of molecules in a short time (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Fluorescent Sensors
- Dansyl chloride or 5-(dimethyl amino)-naphthalene-1-sulfonyl chloride reacts with amino groups to form stable sulfonamide adducts. These compounds, when linked with a crown ether moiety, can act as fluorescent sensors for detecting metallic ions, including toxic metals like antimony and thallium (Qureshi et al., 2019).
Development of Anticonvulsant Agents
- Sulfonyl chlorides, including 2-Oxoindoline-5-sulfonyl chloride, are used in synthesizing 2,5-disubstituted-1,3,4-oxadiazole derivatives. These compounds show promising anticonvulsant activities, as demonstrated in studies comparing them to standard drugs like phenytoin (Harish et al., 2013).
Synthesis of Fungicidal Compounds
- The sequential sulfonylation/desulfination reactions of certain compounds with arylsulfonyl chlorides, including 2-Oxoindoline-5-sulfonyl chloride, lead to the creation of derivatives that exhibit fungicidal activities. These compounds have shown significant inhibition rates against various fungal species (Han et al., 2013).
Catalysis in Organic Synthesis
- In copper-catalyzed organic synthesis, sulfonyl chlorides, like 2-Oxoindoline-5-sulfonyl chloride, are used for C-H bond sulfonylation of aminoquinolines. This process is essential for the synthesis of functionalized organic compounds used in various applications (Liang et al., 2015).
Photo-Induced Reactions
- A photo-induced, catalyst-free reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine generates (2-oxoindolin-3-yl)methanesulfonohydrazides. This process is significant for incorporating the sulfonyl group without the need for metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).
Synthesis of Star-Shaped Polymers
- Sulfonyl chloride initiators, like 2-Oxoindoline-5-sulfonyl chloride, are used for the cationic polymerization of 2-oxazolines to synthesize star-shaped polymers with potential applications in drug delivery and materials science (Blokhin et al., 2021).
Creation of Sulfonamide and Sulfonyl Fluoride Compounds
- Heteroaromatic thiols are oxidized to sulfonyl chlorides, like 2-Oxoindoline-5-sulfonyl chloride, at low temperatures. This method allows the preparation of sulfonyl fluorides, which are useful monomers in parallel chemistry efforts (Wright & Hallstrom, 2006).
Novel Indole Rearrangements
- Ethyl 3-methylindole-2-carboxylate is rearranged by sulphuryl chloride into ethyl 3-methyl-2-oxoindoline-3-carboxylate. This transformation is significant in organic synthesis, demonstrating the versatility of sulfonyl chlorides in rearranging molecular structures (Acheson, Prince, & Procter, 1979).
Safety And Hazards
2-Oxoindoline-5-sulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBNVKMJOOYPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407111 | |
| Record name | 2-Oxoindoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxoindoline-5-sulfonyl chloride | |
CAS RN |
199328-31-9 | |
| Record name | 2-Oxoindoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxoindoline-5-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

